molecular formula C11H12F2O3 B14028494 4-Butoxy-2,5-difluorobenzoic acid

4-Butoxy-2,5-difluorobenzoic acid

Cat. No.: B14028494
M. Wt: 230.21 g/mol
InChI Key: YIOGNTYBPBLSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-2,5-difluorobenzoic acid is an organic compound with the molecular formula C11H12F2O3. It is characterized by the presence of a butoxy group and two fluorine atoms attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-butoxybenzoic acid with fluorinating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can participate in redox reactions, altering the oxidation state of the compound.

Common Reagents and Conditions:

    Substitution: Reagents such as halogenating agents or nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the benzoic acid core .

Scientific Research Applications

4-Butoxy-2,5-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-2,5-difluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic acid
  • 2,4-Difluorobenzoic acid
  • 2,4-Dichloro-3,5-difluorobenzoic acid

Comparison: 4-Butoxy-2,5-difluorobenzoic acid is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. Compared to other fluorinated benzoic acids, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications .

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

4-butoxy-2,5-difluorobenzoic acid

InChI

InChI=1S/C11H12F2O3/c1-2-3-4-16-10-6-8(12)7(11(14)15)5-9(10)13/h5-6H,2-4H2,1H3,(H,14,15)

InChI Key

YIOGNTYBPBLSGB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)F)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.